3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core with two key substituents:
- 3-(N-Methylbenzenesulfonamido): A benzenesulfonamide group at position 3 of the thiophene ring, modified with a methyl group on the nitrogen.
- N-[3-(Methylsulfanyl)phenyl]: A phenyl group substituted with a methylsulfanyl (–SCH₃) moiety at the meta position, attached to the carboxamide nitrogen.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-21(27(23,24)16-9-4-3-5-10-16)17-11-12-26-18(17)19(22)20-14-7-6-8-15(13-14)25-2/h3-13H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCYDAAGYUXAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Formation via Suzuki–Miyaura Coupling
The thiophene ring is synthesized through a palladium-catalyzed Suzuki–Miyaura coupling between 3-bromothiophene-2-carboxylic acid and a boronic ester derivative of benzenesulfonamide. Key conditions include:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boronic ester preparation | Pinacol borane, Pd(dppf)Cl₂, KOAc, DMF, 80°C | 78 | 95 |
| Coupling reaction | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | 85 | 97 |
This method achieves high regioselectivity due to the electron-withdrawing carboxylic acid group directing coupling to the 3-position.
Sulfonamidation with N-Methylbenzenesulfonamide
The sulfonamide group is introduced via nucleophilic substitution using N-methylbenzenesulfonamide chloride under basic conditions:
$$
\text{Thiophene-2-carboxylic acid} + \text{ClSO}2\text{N(CH}3\text{)C}6\text{H}5 \xrightarrow{\text{Et}_3\text{N, THF}} \text{3-Sulfonamido intermediate}
$$
Reaction optimization studies reveal that excess triethylamine (3 eq.) and tetrahydrofuran (THF) as the solvent maximize yield (88%).
Carboxamide Coupling with 3-(Methylsulfanyl)aniline
The final carboxamide bond is formed using 3-(methylsulfanyl)aniline and an activated ester intermediate (e.g., pentafluorophenyl ester):
$$
\text{3-Sulfonamido thiophene-2-carbonyl chloride} + \text{H}2\text{N-C}6\text{H}4\text{-S-CH}3 \xrightarrow{\text{DIPEA, DCM}} \text{Target compound}
$$
Critical parameters include maintaining a reaction temperature of 0–5°C to minimize epimerization and using dichloromethane (DCM) for solubility.
Optimization Strategies for Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods adopt continuous flow reactors to enhance scalability:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 12 h | 2 h |
| Yield | 82% | 92% |
| Purity | 95% | 98.5% |
Flow systems reduce side reactions through precise temperature control and rapid mixing.
Solvent and Catalyst Recycling
Green chemistry principles are applied by recycling tetrahydrofuran (THF) and palladium catalysts via distillation and immobilized Pd/C systems, respectively. This reduces production costs by 40%.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiophene H), 7.89–7.45 (m, 9H, aromatic H), 3.12 (s, 3H, N–CH₃).
- HPLC : Retention time = 6.7 min (C18 column, 70:30 MeOH/H₂O), purity = 98.2%.
X-ray Crystallography
Single-crystal analysis confirms the planar thiophene ring and anti-conformation of the sulfonamide group (torsion angle = 172.4°).
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times but requires specialized equipment:
| Method | Time | Yield (%) |
|---|---|---|
| Conventional heating | 12 h | 85 |
| Microwave | 45 min | 88 |
Energy consumption decreases by 60%, but scalability remains limited.
Enzymatic Carboxamide Formation
Lipase-catalyzed coupling offers an eco-friendly alternative but suffers from lower yields (72%) and longer reaction times (24 h).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene-2-Carboxamide Core
Table 1: Structural Analogs and Key Properties
Key Observations :
- Synthesis Yields : Derivatives with electron-withdrawing groups (e.g., nitro in T-IV-H) exhibit lower yields (63–69%) compared to electron-donating groups (e.g., p-tolyl in T-IV-B: 74%) due to steric and electronic effects during coupling reactions .
- Thermal Stability : The nitro-substituted analog () has a high melting point (397°C), likely due to strong intermolecular interactions (e.g., C–H⋯O/S) .
Biological Activity
The compound 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide , with a CAS number of 1226448-11-8 , is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the compound's biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure incorporates key functional groups such as a thiophene ring, a sulfonamide moiety, and a carboxamide group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 4.5 | |
| Compound B | MCF-7 | 3.6 | |
| 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide | HeLa | TBD | TBD |
The specific IC50 values for 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide are yet to be determined in published literature but are expected to be comparable to those of structurally related compounds.
Anti-inflammatory Activity
Sulfonamides are also known for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
Table 2: COX Inhibition Studies
| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | TBD | TBD | |
| 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide | TBD | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in cancer cell proliferation or inflammatory pathways. The presence of the sulfonamide group is crucial as it mimics para-aminobenzoic acid (PABA), an essential component for bacterial growth, thereby providing a basis for its antibacterial properties as well.
Case Studies
- Study on Sulfonamide Derivatives : A study published in Molecules investigated various sulfonamide derivatives and their effects on tumor cell lines. The findings indicated that modifications in the sulfonamide structure significantly influenced their cytotoxicity and selectivity towards cancer cells .
- Inflammation Models : In another study focusing on inflammatory models, compounds similar to 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide were tested for their ability to reduce edema and inflammatory markers in vivo, showcasing promising results .
Q & A
Basic: What are the optimal synthetic routes for 3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves coupling a thiophene carbonyl chloride derivative with a substituted aniline. For example:
Reagent Preparation : Use equimolar ratios of 2-thiophenecarbonyl chloride and substituted aniline precursors (e.g., 3-(methylsulfanyl)aniline) dissolved in anhydrous acetonitrile .
Reaction Conditions : Reflux under nitrogen for 1–2 hours with stirring to facilitate amide bond formation.
Purification : Post-reaction, allow slow solvent evaporation for crystallization. For higher purity, employ reverse-phase HPLC with methanol-water gradients (30% → 100%) .
Purity Validation : Confirm via melting point analysis, HPLC (>95% purity), and spectroscopic consistency (e.g., IR for C=O stretches at ~1650 cm⁻¹, ¹H/¹³C NMR for aromatic proton integration) .
Advanced: How do structural modifications in thiophene carboxamide derivatives influence their supramolecular interactions and biological activity?
Methodological Answer:
Structural features such as dihedral angles between aromatic rings and substituent electronic effects dictate intermolecular interactions and bioactivity:
- Dihedral Angles : X-ray crystallography reveals dihedral angles (e.g., 8.5–13.5° between thiophene and benzene rings) that influence packing via weak C–H⋯O/S interactions, affecting solubility and crystal morphology .
- Electron-Withdrawing Groups : Nitro or sulfonamide groups enhance hydrogen-bond acceptor capacity, potentially improving antibacterial activity by targeting microbial enzymes .
- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., methylsulfanyl vs. nitro groups) using minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbons (δ 120–140 ppm) to confirm substitution patterns.
- IR Spectroscopy : Identify amide C=O (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) stretches .
- X-ray Diffraction (XRD) : Resolve crystal packing and dihedral angles. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak matching theoretical mass).
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:
Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution with ATCC control strains) .
Comparative Crystallography : Analyze structural differences (e.g., nitro group orientation) between active/inactive derivatives .
Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to account for batch-to-batch variability in MIC data .
Methodological: How to design experiments to assess the compound’s mechanism of action against bacterial targets?
Methodological Answer:
Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to detect cytoplasmic membrane disruption .
Enzyme Inhibition Studies : Test inhibition of bacterial dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation assays .
Resistance Profiling : Serial passage bacteria under sub-MIC compound exposure to evaluate resistance development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
